molecular formula C15H12N2S B14767366 5-([1,1'-Biphenyl]-4-yl)thiazol-2-amine

5-([1,1'-Biphenyl]-4-yl)thiazol-2-amine

Cat. No.: B14767366
M. Wt: 252.3 g/mol
InChI Key: LJUNORUICLNCMP-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-4-yl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a biphenyl moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the thiazole and biphenyl groups imparts unique chemical and physical properties to the molecule, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-([1,1’-Biphenyl]-4-yl)thiazol-2-amine typically involves the condensation of a biphenyl derivative with a thiazole precursor. One common method is the reaction of 4-bromobiphenyl with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate or sodium ethoxide.

Industrial Production Methods: In an industrial setting, the production of 5-([1,1’-Biphenyl]-4-yl)thiazol-2-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Key considerations include the control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-([1,1’-Biphenyl]-4-yl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and thiazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated, alkylated, or arylated derivatives.

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)thiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The biphenyl moiety contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    4-Phenyl-1,3-thiazol-2-amine: Another thiazole derivative with a phenyl group instead of a biphenyl moiety.

    5-Benzyl-1,3-thiazol-2-amine: A thiazole derivative with a benzyl group.

Uniqueness: 5-([1,1’-Biphenyl]-4-yl)thiazol-2-amine is unique due to the presence of the biphenyl group, which enhances its chemical stability and biological activity compared to simpler thiazole derivatives. The biphenyl moiety also provides additional sites for functionalization, allowing for the development of a wide range of derivatives with tailored properties.

Properties

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

5-(4-phenylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H12N2S/c16-15-17-10-14(18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,17)

InChI Key

LJUNORUICLNCMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(S3)N

Origin of Product

United States

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